

2-Chloro-6-fluoro-3-methoxyaniline physical properties

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methoxyaniline

Cat. No.: B2932888

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-6-fluoro-3-methoxyaniline**

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Chloro-6-fluoro-3-methoxyaniline**, a key halogenated aniline derivative used in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's structural and physical characteristics. It details experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the methodologies. The guide serves as an authoritative resource, consolidating critical data to support laboratory work, reaction planning, and safety assessments involving this compound.

Compound Identification and Molecular Structure

2-Chloro-6-fluoro-3-methoxyaniline is a substituted aniline that serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring imparts unique reactivity and properties.

Table 1: Compound Identifiers and Molecular Properties

Identifier	Value	Source
IUPAC Name	2-chloro-6-fluoro-3-methoxyaniline	N/A
CAS Number	1017777-58-0	[1] [2]
Molecular Formula	C ₇ H ₇ ClFNO	[1] [2]

| Molecular Weight | 175.59 g/mol |[\[1\]](#) |

To fully appreciate the spatial arrangement of its functional groups, the molecular structure is presented below. This structure is fundamental to understanding its chemical behavior and physical characteristics.

Caption: Molecular structure of **2-Chloro-6-fluoro-3-methoxyaniline**.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The data available for **2-Chloro-6-fluoro-3-methoxyaniline** is summarized below.

Table 2: Summary of Physical Properties

Property	Value	Notes
Appearance	White to yellow powder, crystals, or crystalline powder.[1]	The compound is a low melting point solid and may appear as a solid, liquid, or semi-solid depending on ambient temperature.[1]
Melting Point	37-40°C (98.6-104°F).[1]	This narrow range suggests a relatively high purity.
Boiling Point	No data available.	N/A
Density	No data available.	N/A
Solubility	No data available in standard chemical databases.	Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate based on its structure.

| Storage Condition| 2-8°C.[1] | Refrigeration is recommended due to the low melting point. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using standardized, verifiable methods. The following section details the protocols for measuring the key physical characteristics of a compound like **2-Chloro-6-fluoro-3-methoxyaniline**.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid's purity. The capillary method is a precise and widely adopted technique.

Methodology Rationale: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow, controlled heating rate (1-2°C per

minute) is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the thermometer, leading to a wider, inaccurate melting range.

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- **Measurement:**
 - Heat the block rapidly to about 15-20°C below the expected melting point (37°C).
 - Reduce the heating rate to 1-2°C per minute.
 - Record the temperature (T1) when the first drop of liquid appears.
 - Record the temperature (T2) when the entire sample has melted into a clear liquid.
- **Reporting:** The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Understanding a compound's solubility is essential for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

Methodology Rationale: This protocol assesses solubility by observing the dissolution of a small, measured amount of solute in a fixed volume of solvent at room temperature. The "like dissolves like" principle suggests that this aniline derivative will be more soluble in polar organic solvents than in nonpolar or highly polar aqueous solvents.

Step-by-Step Protocol:

- Preparation: Add approximately 10-20 mg of **2-Chloro-6-fluoro-3-methoxyaniline** to a series of clean, dry test tubes.
- Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Observation: Agitate each tube vigorously for 60 seconds. Observe if the solid dissolves completely.
- Classification:
 - Soluble: The solid dissolves completely.
 - Partially Soluble: Some solid dissolves, but a significant portion remains.
 - Insoluble: No visible dissolution occurs.
- Heating (Optional): Gently heat the tubes of solvents where the compound was partially soluble or insoluble to observe any change in solubility with temperature.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic and Safety Data

While not physical properties in the classical sense, spectroscopic data are indispensable for structural confirmation, and safety information is paramount for handling.

- Spectroscopic Data: Vendor specifications indicate that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra conform to the expected structure of **2-Chloro-6-fluoro-3-methoxyaniline**.^[1] Researchers should always acquire their own spectra to verify the identity and purity of the material before use.
- Safety and Handling: A Safety Data Sheet (SDS) should always be consulted before handling this chemical.^{[2][3][4]} General precautions include handling in a well-ventilated area, using personal protective equipment (PPE) such as safety glasses and gloves, and

avoiding the formation of dust.[2] Due to its low melting point, it should be stored in a cool, dry place under refrigeration (2-8°C) to maintain its solid state and stability.[1][2]

References

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